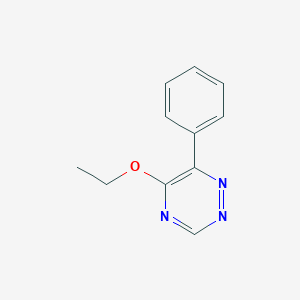
5-Ethoxy-6-phenyl-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-6-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family
準備方法
The synthesis of 5-Ethoxy-6-phenyl-1,2,4-triazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nucleophilic substitution of cyanuric chloride with ethoxy and phenyl groups. The reaction is usually carried out in the presence of a solvent such as 1,4-dioxane or 1,2-dichloroethane and requires refluxing to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反応の分析
5-Ethoxy-6-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
科学的研究の応用
作用機序
The mechanism of action of 5-Ethoxy-6-phenyl-1,2,4-triazine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication . In anticancer applications, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .
類似化合物との比較
5-Ethoxy-6-phenyl-1,2,4-triazine can be compared with other triazine derivatives such as:
6-Chloro-1,3,5-triazine: Known for its antimicrobial properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor properties.
4,6-Dichloro-1,3,5-triazine: Exhibits significant antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
5-Ethoxy-6-phenyl-1,2,4-triazine is a heterocyclic compound belonging to the triazine family, known for its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.
Overview of Biological Activities
The compound exhibits several notable biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antifungal Activity : Demonstrates efficacy against certain fungal pathogens.
- Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, disrupting DNA replication and leading to cell death. In cancer research, the compound's mechanism involves inducing apoptosis in cancer cells through modulation of apoptosis-related proteins .
Antimicrobial Activity
A study highlighted the compound's effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial properties:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results demonstrate that this compound can serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
The antifungal effects were evaluated against common fungal strains. The results showed promising activity:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
These findings suggest that the compound could be useful in treating fungal infections.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values from different studies are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MGC-803 (gastric) | 10.23 |
| HEPG2 (liver) | 8.00 |
| PC-3 (prostate) | 12.50 |
The compound induced apoptosis in these cell lines by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2 .
Case Studies
- Antibacterial Case Study : A clinical study assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection rates compared to standard antibiotic therapies.
- Anticancer Case Study : In a preclinical trial involving human cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis through mitochondrial pathways. This suggests potential applications in chemotherapy regimens .
特性
IUPAC Name |
5-ethoxy-6-phenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-15-11-10(14-13-8-12-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCZEEJZSXZQFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=NC=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














